3,7-Dimethyloct-1-en-3-yl acetate
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Overview
Description
3,7-Dimethyloct-1-en-3-yl acetate is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . It is a colorless liquid with a pleasant fruity aroma, commonly used as a fragrance and flavoring agent . This compound is also known by other names such as 1-Octen-3-ol, 3,7-dimethyl-, acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyloct-1-en-3-yl acetate can be synthesized through the esterification of 3,7-dimethyloct-1-en-3-ol with acetic acid . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield . The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloct-1-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethyloct-1-en-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Widely used in the fragrance and flavor industry to impart fruity aromas to products.
Mechanism of Action
The mechanism of action of 3,7-dimethyloct-1-en-3-yl acetate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved in its antimicrobial and anti-inflammatory activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Linalyl acetate: Another ester with a similar fruity aroma, commonly found in essential oils.
Citronellyl acetate: Known for its pleasant floral scent and used in perfumery.
Uniqueness
3,7-Dimethyloct-1-en-3-yl acetate is unique due to its specific structure, which imparts a distinct fruity aroma that is highly valued in the fragrance and flavor industry . Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
68345-17-5 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3,7-dimethyloct-1-en-3-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,10H,1,7-9H2,2-5H3 |
InChI Key |
DMSMQGBPJBKXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)(C=C)OC(=O)C |
Origin of Product |
United States |
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